



Application Note: Biodistribution of 225Ac-PNT2001 in Preclinical Mouse Models

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Compound of Interest		
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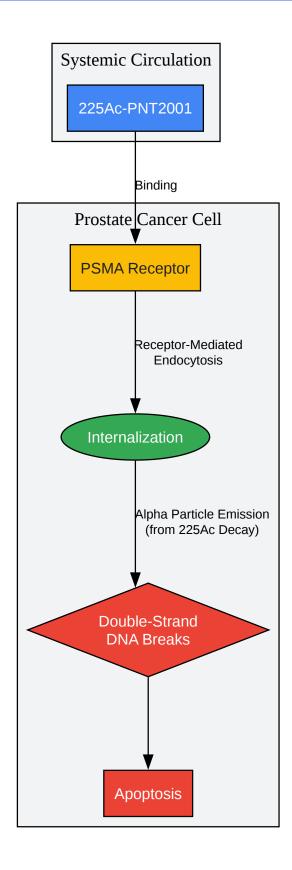
Introduction

225Ac-PNT2001 is an innovative radiopharmaceutical agent under development for the treatment of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent comprises a ligand that targets the Prostate-Specific Membrane Antigen (PSMA), conjugated with the alpha-emitting radionuclide Actinium-225 (225Ac).[1][3] PSMA is highly expressed on the surface of prostate cancer cells, making it an excellent target for delivering cytotoxic radiation directly to the tumor site.[1][3] The high-energy, short-range alpha particles emitted by 225Ac and its decay daughters induce potent, localized cell killing, minimizing damage to surrounding healthy tissues.[3][4] Preclinical biodistribution studies are critical to understanding the pharmacokinetics, tumor-targeting efficacy, and off-target accumulation of 225Ac-PNT2001, providing essential data for safety and dosimetry assessments prior to clinical translation.[5] This document outlines the detailed methodology for conducting such studies in mouse models of prostate cancer.

Mechanism of Action

225Ac-**PNT2001** functions by binding to PSMA on prostate cancer cells. Following internalization, the emitted alpha particles cause double-strand DNA breaks, leading to apoptotic cell death.[6]





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Caption: Mechanism of action of 225Ac-PNT2001.



Experimental Protocols

This section provides detailed protocols for the key stages of a biodistribution study for 225Ac-PNT2001.

Protocol 1: Radiolabeling of PNT2001 with Actinium-225

This protocol describes a standard method for labeling a DOTA-conjugated peptide like **PNT2001** with 225Ac.[7][8]

Materials:

- PNT2001 peptide with a DOTA chelator
- [225Ac]Ac(NO3)3 solution
- Trace metal-free 0.2 M ammonium acetate buffer (pH 6.0)
- Trace metal-free water
- C18 Sep-Pak cartridges
- Ethanol
- Instant thin-layer chromatography (iTLC) strips
- Mobile phase: 50 mM EDTA solution (pH 7)
- Heating block or water bath set to 95°C

Procedure:

- In a sterile, low-binding microcentrifuge tube, combine 1-2 MBq of [225Ac]Ac(NO3)3 with the
 PNT2001 peptide in the ammonium acetate buffer.
- Incubate the reaction mixture at 95°C for 60 minutes.
- Allow the mixture to cool to room temperature.



- Quality Control: Assess the radiochemical purity (RCP) using iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip.
- Develop the strip using the 50 mM EDTA mobile phase. In this system, unchelated 225Ac will migrate with the solvent front, while the labeled peptide remains at the origin.
- Measure the activity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP of >95% is typically required.
- Purification (if necessary): If the RCP is below the desired threshold, purify the product using a C18 Sep-Pak cartridge.
 - Pre-condition the cartridge with ethanol followed by water.
 - Load the reaction mixture onto the cartridge.
 - Wash with water to remove unreacted [225Ac]Ac(NO3)3.[9]
 - Elute the purified [225Ac]Ac-PNT2001 with ethanol.[9]
 - Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

Protocol 2: Animal Model and Administration

This protocol outlines the use of a xenograft mouse model for the study.

Materials:

- Male immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks old.
- PSMA-expressing human prostate cancer cells (e.g., LNCaP or C4-2).[10]
- Matrigel or similar extracellular matrix.
- Sterile saline and syringes.
- Anesthetic (e.g., isoflurane).

Procedure:



- Tumor Implantation:
 - Harvest cultured LNCaP cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel.
 - Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.
 - Allow tumors to grow to a volume of 100-150 mm³. Monitor tumor growth regularly using caliper measurements.
- Radiopharmaceutical Administration:
 - Once tumors reach the target size, randomize the mice into groups for different time points.
 - \circ Prepare the dose of 225Ac-**PNT2001** (e.g., 10-40 kBq) in sterile saline.[10] The final injection volume should be approximately 100 μ L.
 - Administer the dose to each mouse via intravenous (tail vein) injection.

Protocol 3: Biodistribution and Sample Collection

This protocol details the process of tissue collection and measurement of radioactivity.

Materials:

- Surgical tools for dissection.
- Tared collection tubes.
- Calibrated gamma counter with energy windows set for 221Fr (218 keV) and 213Bi (440 keV).[11][12]
- Analytical balance.

Procedure:

• At predetermined time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a group of mice (n=3-5 per group) by a humane method.

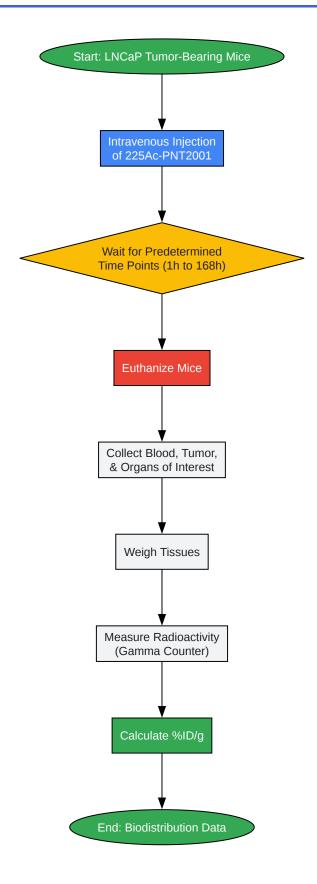
Methodological & Application





- Collect a blood sample via cardiac puncture.
- Carefully dissect the following organs and tissues: tumor, kidneys, liver, spleen, lungs, heart, muscle, bone (femur), salivary glands, and stomach.
- Rinse tissues to remove excess blood, blot dry, and place them in the pre-weighed tared tubes.
- Weigh each tissue sample to obtain the wet weight.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a
 calibrated gamma counter.[5] It is crucial to allow samples to reach secular equilibrium
 (waiting at least 30 minutes post-collection) or to use validated protocols for non-equilibrium
 counting to ensure accurate quantification of 225Ac.[9][13]
- Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
 - %ID/g = (Counts per minute in tissue / Net weight of tissue in g) / (Total counts per minute injected / 100)





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Caption: Experimental workflow for the biodistribution study.



Data Presentation

Quantitative results should be summarized in a clear tabular format to facilitate comparison across different tissues and time points. The following table presents representative data for a biodistribution study of a similar PSMA-targeting agent, expressed as mean %ID/g ± standard deviation.

Table 1: Representative Biodistribution of a 225Ac-labeled PSMA Ligand in LNCaP Tumor-Bearing Mice (%ID/g)

Tissue	1 h p.i.	24 h p.i.	72 h p.i.	168 h p.i.
Blood	10.5 ± 2.1	1.2 ± 0.3	0.3 ± 0.1	< 0.1
Tumor	38.3 ± 10.0	80.6 ± 3.0	50.6 ± 5.4	25.1 ± 4.2
Kidneys	25.4 ± 3.5	14.5 ± 2.8	8.7 ± 1.9	4.3 ± 0.9
Liver	4.2 ± 0.8	2.1 ± 0.5	1.0 ± 0.2	0.5 ± 0.1
Spleen	1.5 ± 0.4	0.8 ± 0.2	0.4 ± 0.1	0.2 ± 0.1
Lungs	3.1 ± 0.6	1.0 ± 0.3	0.5 ± 0.1	0.2 ± 0.1
Salivary Glands	5.8 ± 1.2	3.5 ± 0.7	1.8 ± 0.4	0.9 ± 0.2
Bone (Femur)	2.0 ± 0.5	1.5 ± 0.4	1.0 ± 0.3	0.7 ± 0.2
Muscle	1.8 ± 0.4	0.5 ± 0.1	0.2 ± 0.1	< 0.1

(Note: Data in this table is illustrative, based on published results for similar agents like [225Ac]Ac-LNC1011, and serves as an example of expected trends.[14])

Expected Results:

- High Tumor Uptake: A high accumulation of radioactivity is expected in the PSMA-positive tumor, peaking at around 24 hours post-injection and showing significant retention over several days.[10][14]
- Rapid Blood Clearance: The agent should clear relatively quickly from the bloodstream.[14]



- Kidney Uptake: As the primary route of excretion for many peptides, significant but clearing uptake in the kidneys is anticipated.[10]
- Salivary Gland Uptake: Some uptake is expected in the salivary glands, which also express PSMA, a key consideration for potential clinical side effects like xerostomia.[12]
- Low Off-Target Accumulation: Minimal uptake in other major organs like the liver, spleen, and lungs indicates good targeting specificity.[10]

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